molecular formula C17H12Cl2N4O B1202207 4-Hydroxytriazolam CAS No. 65686-11-5

4-Hydroxytriazolam

Cat. No.: B1202207
CAS No.: 65686-11-5
M. Wt: 359.2 g/mol
InChI Key: YUQRFPYHTPARRM-UHFFFAOYSA-N
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Description

4-Hydroxytriazolam is a metabolite of the benzodiazepine drug triazolam, which is commonly used for the short-term treatment of insomniaThese are aromatic compounds containing a 1,4-benzodiazepine fused to and sharing a nitrogen atom with a 1,2,4-triazole ring .

Mechanism of Action

Target of Action

4-Hydroxytriazolam, a metabolite of Triazolam , primarily targets the benzodiazepine receptors BNZ1 and BNZ2 . These receptors play a crucial role in mediating sleep (BNZ1) and affecting muscle relaxation, anticonvulsant activity, motor coordination, and memory (BNZ2) .

Mode of Action

This compound interacts with its targets, the benzodiazepine receptors, in a non-specific manner . The benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABA A) receptors . This coupling enhances the effects of GABA by increasing GABA’s affinity for the GABA receptor . This interaction results in the opening of the chloride channel, leading to a hyperpolarized cell membrane that prevents further excitation of the cell .

Pharmacokinetics

The pharmacokinetics of this compound involve its formation through the metabolism of Triazolam . The velocity of 1’-hydroxytriazolam formation decreases at higher Triazolam concentrations (>200 μM), indicative of "substrate inhibition" . The clearance of glucuronidation metabolites in the two-organ MPS was higher than that in the single culture system .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the benzodiazepine receptors and the subsequent enhancement of GABA’s effects . This leads to increased sleep mediation, muscle relaxation, anticonvulsant activity, motor coordination, and memory .

Action Environment

For instance, the presence of a CYP3A inhibitor, itraconazole, can reduce the metabolites of Triazolam

Safety and Hazards

Benzodiazepines, including 4-Hydroxytriazolam, expose users to risks of abuse, misuse, and addiction, which can lead to overdose or death . Abrupt discontinuation or rapid dosage reduction of this compound after continued use may precipitate acute withdrawal reactions, which can be life-threatening .

Biochemical Analysis

Biochemical Properties

4-Hydroxytriazolam plays a significant role in biochemical reactions, particularly in the metabolism of triazolam. It is primarily formed through the hydroxylation of triazolam by the enzyme cytochrome P450 3A (CYP3A4) in the liver . This metabolite interacts with gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor-ionophore complex. It acts as a GABA modulator, affecting the frequency and duration of chloride channel openings, which in turn influences neuronal excitability .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by modulating GABA-A receptors, leading to changes in cell signaling pathways and gene expression. This modulation results in the hyperpolarization of cell membranes, preventing further excitation of the cells . Additionally, this compound affects cellular metabolism by altering the activity of enzymes involved in the GABAergic system.

Molecular Mechanism

The mechanism of action of this compound involves its binding to benzodiazepine receptors, which are coupled to GABA-A receptors. This binding enhances the effects of GABA by increasing its affinity for the GABA receptor. The binding of GABA to the receptor opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation . This process involves enzyme inhibition and changes in gene expression, contributing to the overall effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under certain conditions, but its degradation can occur, leading to a reduction in its efficacy. Long-term studies have shown that repeated administration of this compound can result in tolerance, where the initial effects diminish over time . This phenomenon is observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anxiolytic and sedative effects, while higher doses can lead to adverse effects such as respiratory depression and motor impairment . Threshold effects are observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its formation from triazolam via CYP3A4-mediated hydroxylation. It is further metabolized into glucuronides, which are excreted in the urine . The involvement of CYP3A4 and other enzymes in these pathways highlights the importance of enzyme interactions in the metabolism of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream. The compound is also distributed to different tissues, including the brain, where it exerts its effects on GABA-A receptors . Transporters and binding proteins play a crucial role in its localization and accumulation within specific tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic membranes, where it interacts with GABA-A receptors. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The activity and function of this compound are closely linked to its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxytriazolam typically involves the hydroxylation of triazolam. This process can be carried out using various oxidizing agents under controlled conditions. For instance, the hydroxylation can be achieved using enzymes such as cytochrome P450 .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts to facilitate the hydroxylation process. This method ensures high specificity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxytriazolam undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of triazolam .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxytriazolam is unique due to its specific hydroxylation at the 4-position, which influences its metabolic stability and pharmacological activity. Compared to alpha-hydroxytriazolam, this compound has a different metabolic pathway and may exhibit distinct pharmacokinetic properties .

Properties

IUPAC Name

8-chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O/c1-9-21-22-16-17(24)20-15(11-4-2-3-5-13(11)19)12-8-10(18)6-7-14(12)23(9)16/h2-8,17,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQRFPYHTPARRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984232
Record name 8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65686-11-5
Record name 4-Hydroxytriazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065686115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20984232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYTRIAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E3DYR85DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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